2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone

説明

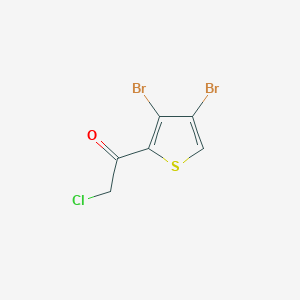

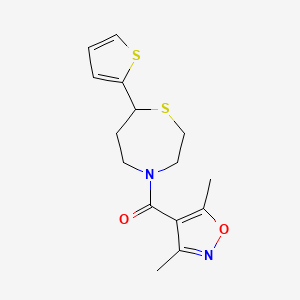

“2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone” is a chemical compound with the molecular formula C6H3Br2ClOS . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone” consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms .科学的研究の応用

Cyclization Reactions : Compounds similar to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone have been used in cyclization reactions. For instance, 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone was used in cyclization processes to produce heterocyclic compounds, highlighting its role in synthesizing new chemical entities (Fan, Cao, Xu, & Zhang, 1998).

Enzymatic Processes in Drug Synthesis : Analogous chloro-ethanone compounds have been employed in enzymatic processes for the synthesis of chiral intermediates used in drug production. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, was synthesized from a related chloro-ethanone compound using a ketoreductase (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Biotransformation for Chiral Synthesis : Similar chloro-ethanone derivatives have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. This demonstrates the potential of using microbial biocatalysis for enantioselective synthesis, as seen with a bacterial strain transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone (Miao, Liu, He, & Wang, 2019).

Antimycotic Activity : Derivatives of benzo[b]thienylmethyl ethers, structurally related to 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone, have been synthesized and tested for antimycotic activity. This indicates the potential use of similar compounds in developing new antifungal drugs (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Synthesis of Heterocyclic Compounds : Compounds like 1-(2-chloro-5-nitrophenyl)ethanone, related to the chemical , have been used in the synthesis of aminobenzo[b]thiophenes, demonstrating their utility in creating diverse heterocyclic structures (Androsov, Solovyev, Petrov, Butcher, & Jasinski, 2010).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

2-chloro-1-(3,4-dibromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-3-2-11-6(5(3)8)4(10)1-9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHYHNZCCIEQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea](/img/structure/B2375316.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)

![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)

![N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375336.png)

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)